molecular formula C16H23FN4O B6723561 N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B6723561
M. Wt: 306.38 g/mol
InChI Key: LXPGHZIUUQIZPM-UHFFFAOYSA-N
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Description

N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a pyrrolidine carboxamide group

Properties

IUPAC Name

N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O/c17-13-5-6-15(19-10-13)21-8-2-3-12(11-21)9-20-16(22)14-4-1-7-18-14/h5-6,10,12,14,18H,1-4,7-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPGHZIUUQIZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2CCCN(C2)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyridine moiety. Fluoropyridines can be synthesized through various methods, including the Umemoto reaction and the Balts-Schiemann reaction . The piperidine ring can be introduced through cyclization reactions, and the final compound is obtained by coupling the fluoropyridine and piperidine intermediates with pyrrolidine-2-carboxamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-throughput screening to identify the best catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyridines .

Scientific Research Applications

N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine and pyrrolidine groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoropyridine derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom in the pyridine ring enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .

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